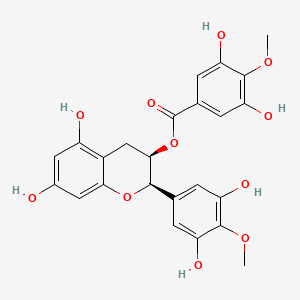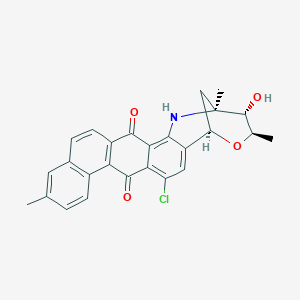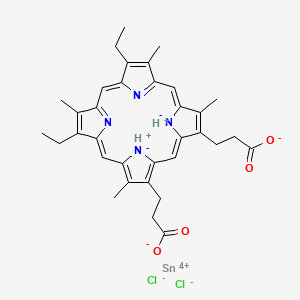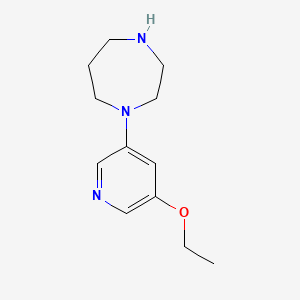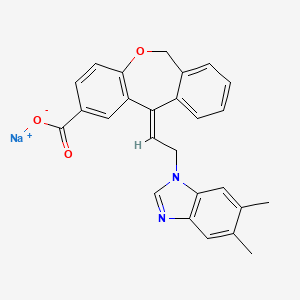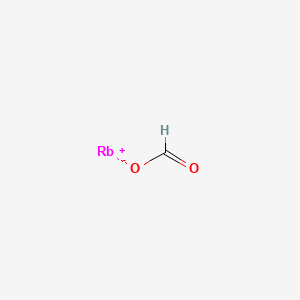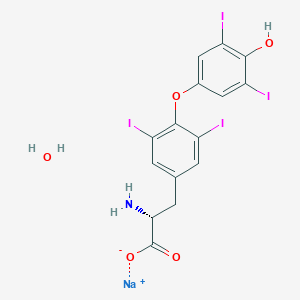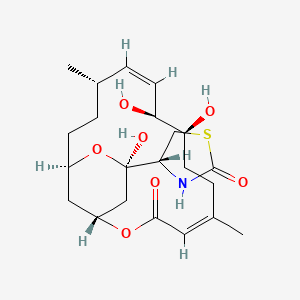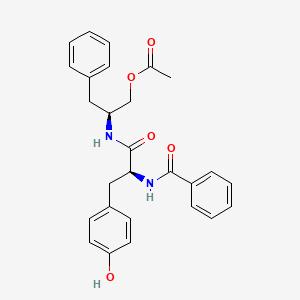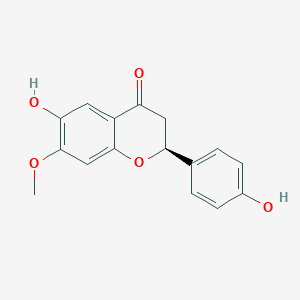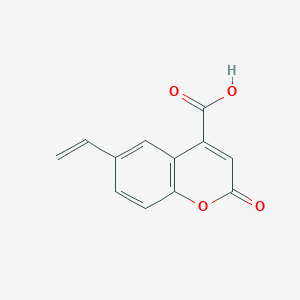
2-Propanol, 1,1'-(1,2-phenylenebis(oxy))bis(3-((1-methylethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol is a complex organic compound that belongs to the class of bisphenol derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol typically involves the following steps:
Formation of the Phenylene Dioxide Core: This step involves the reaction of a phenylene derivative with a suitable oxidizing agent to form the phenylene dioxide core.
Introduction of Isopropylamino Groups: The isopropylamino groups are introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with the phenylene dioxide core under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Used as an alternative to bisphenol A in various applications.
Bisphenol F: Employed in the manufacture of epoxy resins and coatings.
Propiedades
Número CAS |
38457-33-9 |
|---|---|
Fórmula molecular |
C18H32N2O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H32N2O4/c1-13(2)19-9-15(21)11-23-17-7-5-6-8-18(17)24-12-16(22)10-20-14(3)4/h5-8,13-16,19-22H,9-12H2,1-4H3 |
Clave InChI |
TZHNGSBHFRGRNZ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC(CNC(C)C)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1OCC(CNC(C)C)O)O |
Sinónimos |
1,1'-(2-phenylenedioxy)bis(3-isopropylamino)-2-propanol 1,1'-(o-phenylenedioxy)bis(3-isopropylamino)-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


